4-Amino-2-methyl-1,3-thiazole-5-carbonitrile
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Overview
Description
4-Amino-2-methyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing a thiazole ring, which consists of sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-1,3-thiazole-5-carbonitrile typically involves the reaction of 2-methylthiazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyl-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Amino-2-methyl-1,3-thiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery for developing new therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A related compound with similar biological activities.
4-methylthiazole: Another thiazole derivative with distinct properties.
5-amino-2-methylthiazole: A structural isomer with different reactivity.
Uniqueness
4-Amino-2-methyl-1,3-thiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a nitrile group on the thiazole ring makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H5N3S |
---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
4-amino-2-methyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C5H5N3S/c1-3-8-5(7)4(2-6)9-3/h7H2,1H3 |
InChI Key |
VPFJZALAHMKWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C#N)N |
Origin of Product |
United States |
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